(S)-Cipepofol: A Technical Guide to its Discovery and Development
(S)-Cipepofol: A Technical Guide to its Discovery and Development
(S)-Cipepofol (HSK3486) , a novel 2,6-disubstituted phenol derivative, has emerged as a significant advancement in intravenous anesthesia. Developed by Haisco Pharmaceutical Group, this (R)-enantiomer of a propofol analogue has demonstrated enhanced potency and an improved safety profile, positioning it as a promising alternative to propofol for sedation and general anesthesia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of (S)-Cipepofol.
Discovery and Development Timeline
(S)-Cipepofol was rationally designed as a structural analogue of propofol with the goal of improving its therapeutic index. The key structural modification is the introduction of a cyclopropyl group, which increases the molecule's lipophilicity and stereoselectivity for its target receptor.[1] The development of (S)-Cipepofol has progressed through comprehensive preclinical and clinical evaluation.
Initial preclinical studies in mice, rats, and dogs confirmed its hypnotic and anesthetic effects, demonstrating a rapid onset and recovery.[2] These promising results led to the initiation of a robust clinical trial program. Phase I, II, and III clinical trials have been conducted in China and Australia, with further Phase III trials underway in the United States.[3]
In December 2020, (S)-Cipepofol injection was approved by the China National Medical Products Administration (NMPA) for sedation in gastrointestinal endoscopy. Subsequently, its approved indications in China have expanded to include the induction and maintenance of general anesthesia.[4]
Mechanism of Action: Potentiation of GABA-A Receptor Signaling
(S)-Cipepofol exerts its sedative and hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Similar to propofol, (S)-Cipepofol binds to the GABA-A receptor, enhancing the effects of the endogenous ligand GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
The (R)-configuration of (S)-Cipepofol confers a higher binding affinity for the GABA-A receptor compared to propofol, resulting in a significantly greater potency. Preclinical and clinical studies have consistently shown that (S)-Cipepofol is approximately 4 to 6 times more potent than propofol.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of (S)-Cipepofol.
Table 1: Preclinical Potency and Therapeutic Index in Rats
| Compound | HD50 (Loss of Righting Reflex) | Therapeutic Index |
| (S)-Cipepofol (HSK3486) | ~1.5 mg/kg | ~6.6 |
| Propofol | ~8.5 mg/kg | ~4.5 |
| Data from preclinical studies in rats. |
Table 2: Clinical Dosing Regimens for (S)-Cipepofol
| Indication | Patient Population | Induction Dose | Maintenance Dose |
| Sedation for Gastroscopy/Colonoscopy | Adults | 0.4 - 0.5 mg/kg | N/A (bolus doses) |
| Sedation for Fiberoptic Bronchoscopy | Adults < 65 years | 0.4 mg/kg | 0.15 mg/kg top-up doses |
| General Anesthesia Induction | Adults | 0.4 mg/kg | N/A |
| General Anesthesia Maintenance | Adults | N/A | 0.8 mg/kg/h (initial) |
| Sedation in ICU (Mechanical Ventilation) | Adults | 0.1 - 0.2 mg/kg (loading) | 0.3 mg/kg/h (initial) |
| Doses are administered intravenously. Dosing may be adjusted based on patient response. |
Table 3: Pharmacokinetic Parameters of (S)-Cipepofol in Elderly Patients
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 6.02 ± 2.13 µg/mL |
| Tmax (Time to Maximum Concentration) | 0.18 ± 0.62 min |
| Vz (Apparent Volume of Distribution) | 3.96 ± 0.84 L/kg |
| CL (Total Clearance) | 0.83 ± 0.14 L/h/kg |
| t1/2 (Half-life) | 3.47 ± 1.85 h |
| Data from a study in elderly patients undergoing gastrointestinal tumor surgery following continuous infusion. |
Table 4: Comparative Safety Profile in Clinical Trials
| Adverse Event | (S)-Cipepofol | Propofol |
| Injection Site Pain | Significantly Lower | Higher |
| Post-induction Hypotension | Lower Incidence | Higher Incidence |
| Respiratory Depression | Comparable or Lower Incidence | Comparable or Higher Incidence |
| Qualitative summary from multiple clinical trials comparing (S)-Cipepofol to propofol. |
Key Experimental Protocols
Preclinical Assessment of Anesthetic Potency: Loss of Righting Reflex (LORR) in Rats
The hypnotic effect of (S)-Cipepofol in preclinical studies was primarily assessed using the loss of righting reflex (LORR) model in rats.
Methodology:
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Male Sprague-Dawley rats are used for the study.
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(S)-Cipepofol or the comparator drug (propofol) is administered via intravenous bolus injection.
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Immediately after administration, the animal is placed in a supine position.
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The inability of the animal to right itself onto all four paws within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex.
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The duration of LORR is recorded as the time from the loss of the reflex until it is regained.
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The dose required to induce LORR in 50% of the animals (HD50) is calculated using probit analysis.
In Vitro Assessment of GABA-A Receptor Modulation: Whole-Cell Patch Clamp Assay
The mechanism of action of (S)-Cipepofol on the GABA-A receptor was elucidated using whole-cell patch clamp assays on cells expressing the receptor.
Methodology:
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Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
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A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
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The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
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The cell is voltage-clamped at a holding potential (e.g., -60 mV).
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GABA is applied to the cell to evoke a baseline chloride current.
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(S)-Cipepofol is co-applied with GABA to measure the potentiation of the GABA-evoked current.
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The concentration-response relationship is determined to calculate the EC50 for potentiation.
Clinical Assessment of Hemodynamic Stability
A key advantage of (S)-Cipepofol is its improved hemodynamic stability compared to propofol. This is a critical endpoint in clinical trials, particularly in high-risk patient populations.
Methodology:
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Patients are randomized to receive either (S)-Cipepofol or propofol for anesthesia induction and/or maintenance.
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Continuous intra-arterial blood pressure monitoring is initiated before drug administration to establish a baseline.
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Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded at frequent intervals (e.g., every minute) following the administration of the anesthetic.
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The primary outcome is often the area under the curve (AUC) of the MAP difference from baseline during a specified period (e.g., the first 15 minutes post-induction).
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The incidence of hypotension (defined as a specific percentage decrease from baseline or a value below a certain threshold) and the requirement for vasopressor support are also recorded as key safety endpoints.
Conclusion
(S)-Cipepofol represents a significant development in the field of anesthesiology. Its rational design has resulted in a potent GABA-A receptor modulator with a favorable pharmacokinetic and safety profile. The extensive preclinical and clinical data demonstrate its non-inferiority to propofol in terms of efficacy, with the key advantages of reduced injection pain and enhanced hemodynamic stability. As more data becomes available from ongoing clinical trials, (S)-Cipepofol is poised to become a valuable and widely used agent for sedation and general anesthesia in a broad range of clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
